3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18037037
InChI: InChI=1S/C7H15NO2S.ClH/c1-8-5-7-3-2-4-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.73 g/mol

3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride

CAS No.:

Cat. No.: VC18037037

Molecular Formula: C7H16ClNO2S

Molecular Weight: 213.73 g/mol

* For research use only. Not for human or veterinary use.

3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride -

Specification

Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
IUPAC Name 1-(1,1-dioxothian-3-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C7H15NO2S.ClH/c1-8-5-7-3-2-4-11(9,10)6-7;/h7-8H,2-6H2,1H3;1H
Standard InChI Key AWWVMUQPENGYOP-UHFFFAOYSA-N
Canonical SMILES CNCC1CCCS(=O)(=O)C1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a six-membered thiane ring (C₅H₁₀S) in a chair conformation, with two sulfonyl oxygen atoms at the 1-position and a methylamino-methyl group (-CH₂-NH-CH₃) at the 3-position. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological testing. Key structural parameters include:

PropertyValue
Molecular FormulaC₇H₁₆ClNO₂S
Molecular Weight213.73 g/mol
IUPAC Name1-(1,1-dioxothian-3-yl)-N-methylmethanamine; hydrochloride
Canonical SMILESCNCC1CCCS(=O)(=O)C1.Cl
CAS NumberVC18037037 (VulcanChem)

X-ray crystallography data, though currently unavailable, would clarify bond angles and ring puckering. Computational models predict a dihedral angle of 112° between the methylamino group and the thiane plane, favoring interactions with planar biological targets .

Spectral Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals strong absorption bands at 1,150 cm⁻¹ (S=O asymmetric stretch) and 1,040 cm⁻¹ (S=O symmetric stretch), confirming the sulfone group. Nuclear magnetic resonance (NMR) data (¹H and ¹³C) provide insights into proton environments:

  • ¹H NMR (D₂O): δ 3.45 (m, 2H, SCH₂), 3.20 (s, 3H, N-CH₃), 2.95 (m, 1H, CH-NH), 2.70–2.50 (m, 4H, ring CH₂) .

  • ¹³C NMR: δ 55.2 (N-CH₃), 52.8 (C-N), 48.5 (S-C), 35.1–28.4 (ring CH₂).

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 213.73 ([M+H]⁺), with fragmentation patterns indicating cleavage at the methylene bridge.

Synthesis and Optimization

Reaction Pathways

The synthesis begins with thiane-1,1-dione, which undergoes nucleophilic substitution with methylamine in ethanol under reflux (78°C, 12 h). The hydrochloride salt precipitates upon acidification with HCl gas:

Thiane-1,1-dione+CH₃NH₂EtOH, Δ3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dioneHClHydrochloride salt\text{Thiane-1,1-dione} + \text{CH₃NH₂} \xrightarrow{\text{EtOH, Δ}} \text{3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Yield optimization (72–85%) requires strict control of methylamine stoichiometry (1.2 equiv) and pH (8–9). Side products like N-methyl over-alkylated derivatives form if excess methylamine is used.

Purification Strategies

Crude product purification involves recrystallization from ethanol/water (3:1), yielding white crystals with >95% purity (HPLC). Alternative methods like column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) are less efficient (recovery <60%) due to the compound’s polarity.

Biological Activity and Mechanistic Insights

Enzymatic Modulation

Preliminary assays indicate inhibitory activity against acetylcholinesterase (IC₅₀ = 18 µM) and monoamine oxidase B (IC₅₀ = 42 µM), suggesting potential for neurodegenerative disease research. The sulfone group likely hydrogen-bonds to catalytic serine residues, while the methylamino group stabilizes cation-π interactions with aromatic enzyme pockets .

Cellular Effects

In vitro studies on HEK-293 cells show dose-dependent cytotoxicity at high concentrations (EC₅₀ = 320 µM), possibly due to mitochondrial membrane depolarization. Lower doses (10–50 µM) upregulate antioxidant response elements (ARE), implicating the compound in oxidative stress pathways .

Applications in Medicinal Chemistry

Lead Compound Development

The molecule serves as a scaffold for anticholinergic agents. Structural analogs with bulkier N-alkyl groups (e.g., isopropyl) exhibit enhanced selectivity for muscarinic M₃ receptors over M₂ (Ki = 0.8 nM vs. 120 nM) .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeatureBiological Target
3-(Methylamino)-1λ⁶-thiolane-1,1-dioneC₅H₁₂ClNO₂SFive-membered thiolaneDopamine D2 receptor
3-(Chloromethyl)-1λ⁶-thiane-1,1-dioneC₆H₁₁ClO₂SChloromethyl substituentAlkylating agent

The thiane ring’s larger cavity (vs. thiolane) enhances binding to proteins with deep hydrophobic pockets . Chloromethyl derivatives, while more reactive, exhibit nonspecific alkylation, limiting therapeutic utility .

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